molecular formula C16H17ClN2O B2862853 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 1024547-41-8

3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No.: B2862853
CAS No.: 1024547-41-8
M. Wt: 288.78
InChI Key: BGAHDUVMRXOICD-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one is a cinnolinone derivative characterized by a bicyclic core structure (a fused benzene and partially saturated six-membered ring containing a ketone group). Key structural features include:

  • A 4-chloro-3-methylphenyl substituent at the 3-position of the cinnolinone ring.
  • A methyl group at the 7-position of the pentahydrocinnolinone scaffold.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-9-5-15-12(16(20)6-9)8-14(18-19-15)11-3-4-13(17)10(2)7-11/h3-4,7,9,19H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAHDUVMRXOICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC(=NN2)C3=CC(=C(C=C3)Cl)C)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with shared substituents or heterocyclic cores. Below is a detailed analysis based on structural and functional parallels from the evidence:

Structural Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Cinnolinone 3-(4-Cl-3-MePh), 7-Me ~298.45* Bicyclic ketone core; chloro and methyl groups enhance lipophilicity.
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone () Quinoline-piperazine 7-Cl-quinoline, piperazine, 4,4-difluorocyclohexyl 393.14 Flexible piperazine linker; fluorinated cyclohexyl group increases metabolic stability.
SR144528 () Pyrazole 4-Cl-3-MePh, 4-methylbenzyl, carboxamide, bicycloheptane ~565.08† Cannabinoid receptor antagonist; bulky substituents enhance selectivity.

Notes:

  • *Estimated molecular weight for the target compound (calculated from formula C₁₇H₁₅ClN₂O).
  • †Molecular weight of SR144528 derived from its formula C₂₉H₃₂ClN₃O₂.

Functional and Pharmacological Insights

Quinoline (): The fused benzene-pyridine ring system in quinoline derivatives is associated with antimalarial and anticancer activities, but the piperazine linker in ’s compound may enhance solubility and bioavailability . Pyrazole (SR144528): Pyrazole-based compounds (e.g., SR144528) are known for high affinity at cannabinoid receptors, where the 4-chloro-3-methylphenyl group contributes to receptor subtype selectivity .

Substituent Effects: The 4-chloro-3-methylphenyl group is a shared feature between the target compound and SR144526. In SR144528, this substituent is critical for binding to the cannabinoid CB2 receptor, suggesting that the target compound’s analogous group could similarly influence receptor interactions . The methyl group at the 7-position of the target compound may enhance metabolic stability by reducing oxidative degradation, a strategy observed in fluorinated cyclohexyl groups in ’s compound .

Physicochemical Properties: The target compound’s lower molecular weight (~298 vs.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation of substituted phenylhydrazines with β-keto esters, followed by cyclization under acidic conditions. To optimize efficiency, use statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables such as temperature, solvent polarity, and catalyst loading . Reaction monitoring via HPLC or in-situ FTIR can identify intermediate stability issues. Computational tools like density functional theory (DFT) may predict transition states to refine reaction pathways .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • Purity : High-resolution LC-MS (ESI+ mode) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
  • Structural Confirmation : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in deuterated DMSO to verify regiochemistry and stereochemistry. Compare experimental spectra with simulated data from quantum mechanical calculations (e.g., Gaussian 16) .
  • Crystallography : Single-crystal X-ray diffraction if suitable crystals are obtained .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution during synthesis. For crystallization, use mixed solvents (e.g., ethyl acetate/hexane) to enhance yield.
  • Purification : Flash chromatography (silica gel, 60–120 mesh) with a gradient of 5–30% ethyl acetate in hexane. For persistent impurities, consider recrystallization or preparative HPLC with a C18 column .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms and regioselectivity of this cinnolinone derivative?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map potential energy surfaces for cyclization steps. Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in electrophilic aromatic substitution. Molecular dynamics simulations (e.g., using NWChem) can model solvent effects on transition states. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Assay Variability : Replicate assays under standardized conditions (e.g., cell line passage number, incubation time). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Data Harmonization : Apply multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity outliers. Cross-reference with PubChem BioAssay data .
  • Metabolite Interference : Perform stability studies in assay media (e.g., LC-MS/MS) to detect degradation products .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Integrate generative adversarial networks (GANs) to propose novel derivatives based on scaffold constraints. Train models on ChEMBL or PubChem datasets for bioactivity prediction. Use COMSOL Multiphysics coupled with AI to simulate ADMET profiles (e.g., blood-brain barrier permeability). Prioritize candidates for synthesis via Pareto optimization balancing potency and solubility .

Q. What advanced techniques characterize the supramolecular interactions of this compound in biological systems?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.
  • NMR Titration : Map binding epitopes using 1H^1 \text{H}-15N^{15} \text{N} HSQC on 15N^{15} \text{N}-labeled proteins.
  • Molecular Docking : Refine poses with flexible docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .

Experimental Design & Data Analysis

Q. How to design a robust study investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a central composite design (CCD) with pH (2–10) and temperature (25–60°C) as factors. Analyze degradation kinetics via HPLC-UV at 254 nm. Fit data to Arrhenius or Eyring equations to extrapolate shelf-life. Include control samples with stabilizers (e.g., ascorbic acid) to mitigate oxidation .

Q. What statistical approaches reconcile discrepancies between computational predictions and experimental yields?

  • Methodological Answer : Apply Bayesian inference to update prior probability distributions (e.g., reaction feasibility) with experimental posterior data. Use partial least squares (PLS) regression to identify latent variables (e.g., steric hindrance) not captured in initial models. Cross-validate with leave-one-out (LOO) or k-fold methods .

Interdisciplinary Applications

Q. How can chemical biology methods elucidate the compound’s mode of action in cellular pathways?

  • Methodological Answer :
  • Chemical Proteomics : Use clickable alkyne-tagged analogs for pull-down assays coupled with LC-MS/MS.
  • CRISPR-Cas9 Screening : Identify genetic vulnerabilities (e.g., knockout libraries) to pinpoint target pathways.
  • Metabolomics : Profile intracellular metabolites via 1H^1 \text{H}-NMR or GC-MS post-treatment .

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